N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide, also known as BPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BPP has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.
Scientific Research Applications
N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has shown potential therapeutic applications in various fields of research. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties. N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and drug addiction. In addition, N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that play a crucial role in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the synthesis process is high. N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide is also stable under normal laboratory conditions, which makes it easy to handle. However, N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals. In addition, N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has not been extensively studied for its toxicity, which may limit its use in animal studies.
Future Directions
There are several future directions for N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide research. One direction is to study the potential use of N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study the potential use of N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide in the treatment of drug addiction. In addition, further research is needed to understand the mechanism of action of N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide and its potential side effects. Finally, more studies are needed to determine the optimal dosage and administration of N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide for therapeutic use.
Conclusion
In conclusion, N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide, or N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide, is a promising chemical compound that has potential therapeutic applications. N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research. The synthesis of N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide is relatively easy, and the yield of the synthesis process is high. However, further research is needed to understand the mechanism of action of N-(2-bromophenyl)-4-propyl-1-piperazinecarboxamide and its potential side effects.
properties
IUPAC Name |
N-(2-bromophenyl)-4-propylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-2-7-17-8-10-18(11-9-17)14(19)16-13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOJLCSZBSETPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-propylpiperazine-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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